Thieno[3,2-c][1,2]oxazole
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Overview
Description
Thieno[3,2-c][1,2]oxazole is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-c][1,2]oxazole typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and an oxazole precursor under specific conditions. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be adapted to synthesize this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptation of laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Thieno[3,2-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thieno[3,2-c][1,2]oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are being investigated for their potential as therapeutic agents in various diseases.
Mechanism of Action
The mechanism of action of Thieno[3,2-c][1,2]oxazole and its derivatives involves interactions with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target, but common pathways include modulation of signal transduction, inhibition of protein synthesis, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Thieno[3,2-c][1,2]oxazole include other thiophene and oxazole derivatives, such as:
- Thieno[2,3-d]pyrimidine
- Thieno[3,2-b]pyridine
- Oxazole
- Benzoxazole
Uniqueness
This compound is unique due to its fused ring system, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable scaffold for the development of new materials and bioactive molecules.
Properties
CAS No. |
57892-92-9 |
---|---|
Molecular Formula |
C5H3NOS |
Molecular Weight |
125.15 g/mol |
IUPAC Name |
thieno[3,2-c][1,2]oxazole |
InChI |
InChI=1S/C5H3NOS/c1-2-8-5-3-7-6-4(1)5/h1-3H |
InChI Key |
FUJIBHVDBGVUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CON=C21 |
Origin of Product |
United States |
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